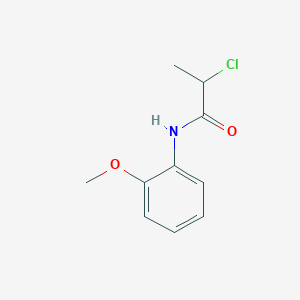

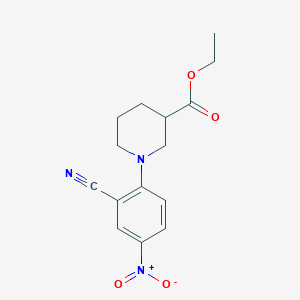

![molecular formula C18H19FN6O2 B2998327 5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921512-12-1](/img/structure/B2998327.png)

5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . This compound also contains a fluorophenyl group and a butyl group .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods, including the use of triflic anhydride activation followed by microwave-induced cyclodehydration . This process enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a key structural moiety in the development of new drugs with a wide range of pharmacological activity . The fluorophenyl and butyl groups also contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles depend on their specific structure and functional groups. Generally, 1,2,4-triazoles exhibit relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .Applications De Recherche Scientifique

Intermolecular Interactions

One aspect of the scientific research involving derivatives of 1,2,4-triazoles, similar to the compound , focuses on their intermolecular interactions. For instance, Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, exploring their crystal structures and intermolecular interactions using techniques like X-ray diffraction, DSC, TGA, and hot stage microscopy. These studies contribute to understanding the nature and energetics of interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, crucial for applications in material sciences and pharmaceutical research (Shukla et al., 2014).

Diels-Alder Reactions

Compounds in the 1,2,4-triazole class, such as 4-Phenyl-1,2,4-triazole-3,5-dione, have been studied for their role in Diels-Alder reactions. Johnson and Moody (1985) explored these reactions with various functionalized dienes, contributing to the field of synthetic organic chemistry. This type of research is significant for developing new synthetic pathways and understanding reaction mechanisms (Johnson & Moody, 1985).

Polymerization and Material Science

Research on triazole derivatives extends into the field of material science, particularly in polymerization. Mallakpour and Rafiee (2004) reported on the microwave-assisted rapid polycondensation reaction of triazolidine derivatives, leading to novel polyureas with various applications in materials engineering (Mallakpour & Rafiee, 2004).

Radiolabeling and PET Imaging

In the context of biomedical applications, particularly in PET imaging, triazole derivatives have been investigated as radiolabeling agents. Flagothier et al. (2013) developed a [18F] prosthetic group using a triazole derivative for specific ligation with tyrosine-containing peptides or proteins. This research is pivotal in advancing PET imaging techniques (Flagothier et al., 2013).

Fluorescent Molecular Probes

Triazole derivatives have also been explored as fluorescent molecular probes. For example, Diwu et al. (1997) studied the synthesis and spectral properties of fluorescent dyes, potentially applicable in biological and chemical sensing (Diwu et al., 1997).

Mécanisme D'action

Target of Action

Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors .

Mode of Action

It’s known that triazole derivatives can have diverse biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities are often a result of the triazole compound’s interaction with its targets, leading to changes in the function of those targets .

Biochemical Pathways

Triazole derivatives are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

One study mentioned that a certain 1,2,4-triazole derivative showed good pharmacokinetic properties .

Result of Action

Given the diverse biological activities of triazole derivatives, it’s likely that the effects of this compound’s action are similarly diverse .

Orientations Futures

The future directions for the research and development of 1,2,4-triazoles are promising. They are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . With the emergence of new viral infections and the lack of effective chemotherapeutic agents for their treatment, the number of studies on the antiviral properties of 1,2,4-triazole derivatives has significantly increased .

Propriétés

IUPAC Name |

5-butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c1-4-5-10-24-13-15(22(2)18(27)23(3)16(13)26)25-14(20-21-17(24)25)11-6-8-12(19)9-7-11/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHXGAAZQBOBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

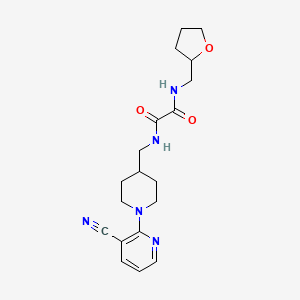

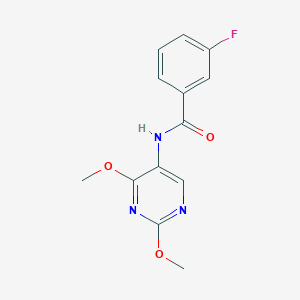

![2-(4-chlorophenoxy)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2998253.png)

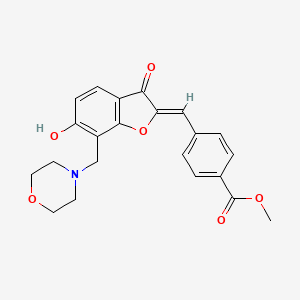

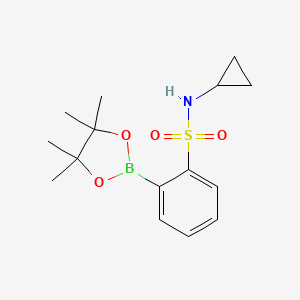

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2998259.png)

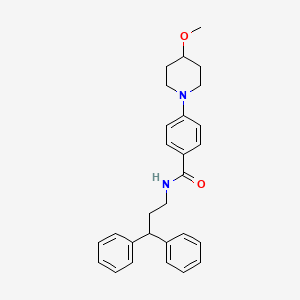

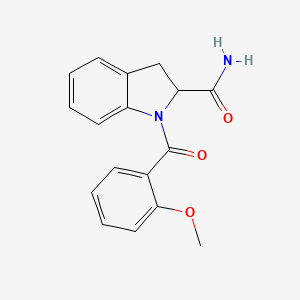

![2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2998260.png)

![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2998264.png)

![2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2998266.png)

![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2998267.png)